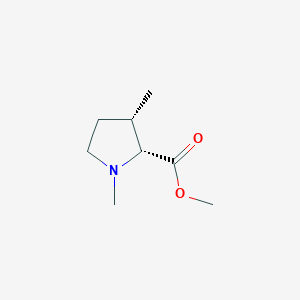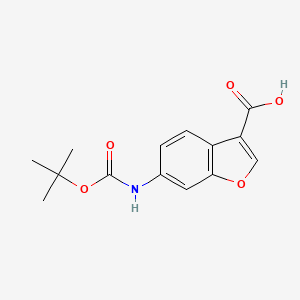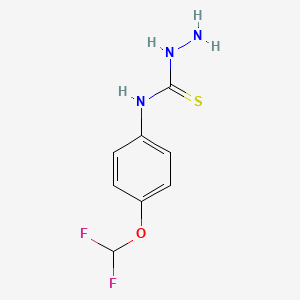
4-(4-Difluoromethoxyphenyl)thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Difluoromethoxyphenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound has garnered attention in scientific research due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of 4-(4-Difluoromethoxyphenyl)thiosemicarbazide typically involves the reaction of 4-(4-difluoromethoxyphenyl)hydrazine with carbon disulfide and an appropriate amine. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(4-Difluoromethoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thiosemicarbazide group into other functional groups, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often thiadiazole derivatives, which have shown significant biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(4-Difluoromethoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a disruption of the cellular environment, ultimately resulting in cell death. Additionally, the compound may induce apoptosis in cancer cells by activating caspase-3 and altering the expression of Bax and Bcl-2 proteins .
Comparación Con Compuestos Similares
4-(4-Difluoromethoxyphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
4-(3-Chlorophenyl)thiosemicarbazide: Known for its antimicrobial properties.
4-(3-Trifluoromethylphenyl)thiosemicarbazide: Exhibits significant anticancer activity.
4-(4-Methoxyphenyl)thiosemicarbazide: Studied for its anti-inflammatory effects.
The uniqueness of this compound lies in its difluoromethoxy group, which enhances its biological activity and specificity towards certain molecular targets .
Propiedades
Fórmula molecular |
C8H9F2N3OS |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
1-amino-3-[4-(difluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H9F2N3OS/c9-7(10)14-6-3-1-5(2-4-6)12-8(15)13-11/h1-4,7H,11H2,(H2,12,13,15) |
Clave InChI |
AGEFYMXSCVWIIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=S)NN)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
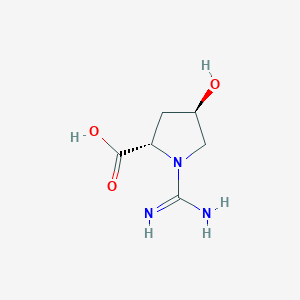
![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
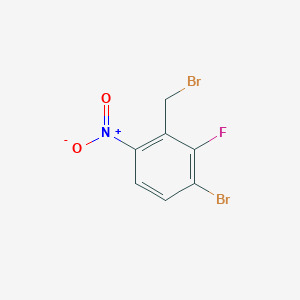
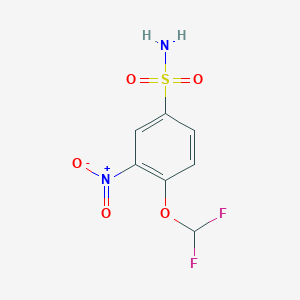
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
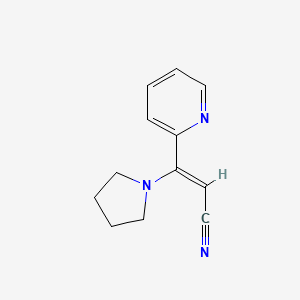
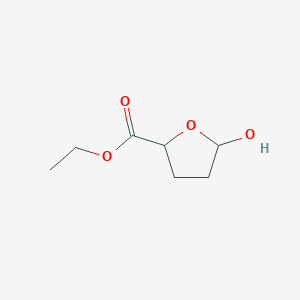
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
